(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine
Description
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine is a secondary amine featuring a propan-2-yl (isopropyl) group attached to a benzylamine scaffold. The phenyl ring is substituted at the para position with a 3,3,3-trifluoropropoxy group (–OCH2CF2CF3), which confers unique electronic and steric properties due to the strong electron-withdrawing effects of the trifluoromethyl moiety. This compound is hypothesized to have applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, based on structural analogs in the literature .
Properties
IUPAC Name |
N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)17-9-11-3-5-12(6-4-11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKIOPNTJZQNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)OCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification via Mitsunobu Reaction
The Mitsunobu reaction enables efficient coupling of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropanol under mild conditions.
- Reagents : Triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD).
- Solvent : Tetrahydrofuran (THF) at 0–25°C.
- Yield : ~75–85% (based on analogous trifluoromethyl ether syntheses).
Mechanistic Insight :
The reaction proceeds through oxyphosphonium intermediate formation, followed by nucleophilic displacement by the alcohol. Steric hindrance from the trifluoropropyl group may necessitate extended reaction times.
Nucleophilic Alkylation
Alternative alkylation of 4-hydroxybenzaldehyde with 3,3,3-trifluoropropyl bromide employs:
- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
- Solvent : Dimethylformamide (DMF) at 80–100°C.
- Yield : ~60–70% (lower due to competing side reactions).
Limitations : Requires pre-synthesis of 3,3,3-trifluoropropyl halides, which may involve hazardous fluorination steps.
Reductive Amination with Isopropylamine
Classic Sodium Borohydride Protocol
The aldehyde intermediate undergoes reductive amination with isopropylamine:
- Imine Formation : Equimolar aldehyde and amine in methanol at 25°C for 1–2 h.
- Reduction : Sodium borohydride (NaBH₄) added in portions at 0°C.
Side Reactions : Over-reduction to the alcohol or incomplete imine formation. Acidic conditions (e.g., acetic acid) can stabilize the imine, enhancing selectivity.
Catalytic Hydrogenation
For industrial-scale synthesis, hydrogen gas (H₂) with palladium on carbon (Pd/C) offers a cleaner profile:
- Conditions : 50–60 psi H₂, ethanol solvent, 25–40°C.
- Yield : 80–90% (higher purity, reduced byproduct formation).
Advantages : Eliminates borohydride waste and simplifies purification.
Alternative Synthetic Pathways
Nucleophilic Substitution of Benzyl Halides
4-(3,3,3-Trifluoropropoxy)benzyl chloride reacts with isopropylamine in the presence of a base (e.g., triethylamine):
Challenges : Benzyl chloride synthesis requires chlorination of the corresponding alcohol, introducing additional steps.
Leuckart-Wallach Reaction
A one-pot reductive amination using ammonium formate and formic acid:
- Conditions : 120–140°C, toluene solvent.
- Yield : ~55–65% (limited by thermal stability of intermediates).
Industrial-Scale Optimization
Catalyst Screening
Solvent and Temperature Effects
- Methanol vs. Ethanol : Methanol accelerates imine formation but may lead to transesterification byproducts in Mitsunobu reactions.
- Reaction Monitoring : In-line FTIR ensures real-time tracking of aldehyde consumption during reductive amination.
Spectroscopic Characterization
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.15 (d, 6H, CH(CH₃)₂), 2.85 (m, 1H, CH(CH₃)₂), 3.70 (s, 2H, ArCH₂N), 4.10 (t, 2H, OCH₂CF₃), 6.90–7.30 (m, 4H, ArH) |
| ¹⁹F NMR | δ -66.5 (t, 3F, CF₃) |
| IR (cm⁻¹) | 3300 (N-H stretch), 1680 (C=O residual aldehyde), 1120 (C-O-C asym stretch) |
Chemical Reactions Analysis
Types of Reactions
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Imines or amides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropoxy group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties.
Table 1: Structural and Functional Comparisons
| Compound Name | Substituents | Molecular Formula | Key Properties/Applications | Reference |
|---|---|---|---|---|
| (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine | –OCH2CF2CF3 at para position | C13H17F3NO (calc.) | High lipophilicity; potential enzyme inhibition | – |
| (Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine | –CF3 at para position | C11H14F3N | Used in medicinal chemistry; MW = 217.23 g/mol; 95% purity | |
| (3-Bromophenyl)methylamine | –Br at meta position | C10H14BrN | Liquid at RT; MW = 228.13 g/mol; used in organic synthesis | |
| 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine | –F at meta position; imidazole-pyrimidine tail | C17H18FN5 | Binds kinase targets; MW = 311.36 g/mol | |
| 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine | –F and –CH3 at meta/para positions | C10H14FN | Potential CNS activity; MW = 167.23 g/mol | |
| Flufenprox (from ) | –OCH2CF2CF3 and –OCH2CH2C6H5 | C20H19F3O2 | Pesticide; exploits trifluoropropoxy for stability |
Key Comparative Insights
Trifluoropropoxy vs. Trifluoromethyl Substituents
- The target compound’s –OCH2CF2CF3 group increases polarity and hydrogen-bonding capacity compared to –CF3 (). This may enhance solubility and target engagement in aqueous environments.
- The trifluoropropoxy group in flufenprox () is critical for pesticidal activity, suggesting analogous roles in the target compound for metabolic resistance .
Amine Core Modifications
- Replacing propan-2-yl with benzyl () or pyrimidinylmethyl () groups alters steric bulk and electron density, impacting binding affinity. For example, ’s compound shows kinase inhibition via imidazole-pyrimidine interactions .
Halogen vs. Fluoroalkoxy Substituents
- Bromine () and fluorine () at meta/para positions modulate electronic effects. Bromine increases molecular weight and polarizability, while fluorine enhances electronegativity and bioavailability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Propan-2-yl)({[4-(3,3,3-trifluoropropoxy)phenyl]methyl})amine?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution reaction between 4-(3,3,3-trifluoropropoxy)benzyl chloride and propan-2-ylamine. Reaction conditions (e.g., solvent, temperature, catalyst) should be optimized to enhance yield. For example, using polar aprotic solvents like DMF at 60–80°C with a base (e.g., K₂CO₃) can improve efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., trifluoropropoxy group signals at δ ~4.5 ppm for -OCH₂CF₂-) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity (>95%) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₆F₃NO) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity). IC₅₀ values can quantify potency .
- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands for GPCRs) to measure affinity (Kᵢ) .
Advanced Research Questions
Q. How does the trifluoropropoxy substituent influence pharmacokinetic properties?
- Methodological Answer : The trifluoropropoxy group enhances metabolic stability by resisting oxidative degradation. Assess via:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- LogP Measurement : Use shake-flask or HPLC-derived methods to determine lipophilicity, which correlates with membrane permeability .
Q. What strategies mitigate common impurities during synthesis?
- Methodological Answer : Key impurities include unreacted benzyl chloride or secondary amines. Mitigation involves:
- Reaction Monitoring : TLC or inline IR spectroscopy to track reaction progress.
- Chromatographic Purification : Optimize gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate byproducts .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Analog Synthesis : Modify the trifluoropropoxy chain length (e.g., -OCH₂CF₃ vs. -OCH₂CH₂CF₃) or amine substituents (e.g., isopropyl vs. cyclopropyl) .
- Biological Profiling : Compare IC₅₀ values across analogs to identify critical pharmacophores .
Q. What computational methods predict target interactions and binding modes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., kinases). Focus on hydrogen bonding with the amine group and hydrophobic contacts with the trifluoropropoxy chain .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability of binding poses .
Q. How to evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability Testing : Incubate in buffers (pH 1–9) at 37°C and analyze degradation products via LC-MS .
- Forced Degradation Studies : Expose to heat (60°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
